Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
Description
Racemic-(5R,9R)-tert-butyl 9-(hydroxymethyl)-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with two fused five-membered rings (spiro[4.4]nonane) . The molecule contains:
- A tert-butyl carboxylate group at position 2, providing steric bulk and influencing solubility.
- A 6-oxo group, contributing to conformational rigidity and reactivity .
This compound is of interest in medicinal chemistry due to the structural versatility of spirocycles, which are often used to mimic peptide conformations or enhance metabolic stability .
Properties
CAS No. |
2177263-95-3 |
|---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl (4R,5S)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)9(7-16)6-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)/t9-,13-/m1/s1 |
InChI Key |
QEMZDNGDJSMWFR-NOZJJQNGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)[C@H](CNC2=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through cyclization reactions, followed by the introduction of functional groups via selective transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit promising antitumor properties. Research has focused on the ability of spirocyclic compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds showed significant cytotoxicity against breast cancer cells, suggesting that Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate may have similar effects due to its structural analogies.
Neuropharmacology
2.1 Potential Neuroprotective Effects
Research has explored the neuroprotective effects of diazaspiro compounds, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of this compound may facilitate interactions with neurotransmitter systems.
Case Study : In vitro studies have shown that related compounds can modulate neurotransmitter release and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.
Given its structural complexity and potential biological activities, further research is warranted to fully elucidate the mechanisms of action of this compound. Future studies could focus on:
- In vivo efficacy studies to assess therapeutic potential.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological profiles.
- Exploration of its role in drug delivery systems , leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of a spirocyclic core, hydroxymethyl group, and 6-oxo functionality positions it as a promising scaffold for:
- Drug Discovery : Mimicking peptide conformations in protease inhibitors .
- Chemical Biology : Probing enzyme active sites via hydrogen-bonding interactions .
Further studies should explore its pharmacokinetic properties and synthetic scalability.
Biological Activity
Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. The compound is characterized by its unique spirocyclic structure and the presence of a hydroxymethyl group, which may influence its biological activity.
- Molecular Formula : C13H22N2O4
- Molecular Weight : 270.32 g/mol
- CAS Number : 2177263-95-3
- Structure :
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related diazaspiro compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways.
Anticonvulsant Properties
Preliminary studies suggest that derivatives of diazaspiro compounds may exhibit anticonvulsant activity. For example, certain N-benzyl derivatives have been shown to possess pronounced anticonvulsant effects in animal models. The structure of this compound may contribute to similar pharmacological activities through modulation of neurotransmitter systems.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various spirocyclic compounds against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with a hydroxymethyl substituent showed enhanced activity against resistant strains of Staphylococcus aureus.
-
Anticonvulsant Activity Assessment :
- In a controlled study using maximal electroshock seizure (MES) models, certain diazaspiro derivatives demonstrated lower ED50 values compared to standard anticonvulsants like phenobarbital.
- The study highlighted structure-activity relationships where specific substitutions at the nitrogen atoms significantly influenced potency.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
